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molecular formula C9H17NO B117949 Triacetonamine CAS No. 826-36-8

Triacetonamine

Cat. No. B117949
M. Wt: 155.24 g/mol
InChI Key: JWUXJYZVKZKLTJ-UHFFFAOYSA-N
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Patent
US05104641

Procedure details

This compound was prepared according to the method of Sandris and Ourisson, Bull. Soc. Chim. Fr. 25: 345 (1958), in which 25 gms (180 mmoles) of phorone and 180 mls of ammonium hydroxide are stirred at 35° C. for 12 hrs. The solution is then cooled in an ice bath and concentrated HCl is added until the pH of the solution is 1. This solution is then saturated with NaCl and extracted with ether. The pH of the remaining liquid is raised to 10 with ammonium hydroxide followed by ether extraction. The ether solution is then dried with anhydrous sodium sulfate and evaporated to dryness, in vacuo, giving 20 gms (78%) of the desired product, B. P. 80°-85° C. at 15 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][C:5](=[O:10])[CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:3].Cl.[OH-].[NH4+:13]>>[CH3:8][C:7]1([CH3:9])[CH2:6][C:5](=[O:10])[CH2:4][C:2]([CH3:3])([CH3:1])[NH:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(C)=CC(C=C(C)C)=O
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted with ether
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the remaining liquid is raised to 10 with ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
followed by ether extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is then dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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